molecular formula C11H9NO B11914057 6-Amino-1-naphthaldehyde

6-Amino-1-naphthaldehyde

Cat. No.: B11914057
M. Wt: 171.19 g/mol
InChI Key: RAPUEBKCVWWFMP-UHFFFAOYSA-N
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Description

6-Amino-1-naphthaldehyde is an organic compound with the molecular formula C11H9NO. It is a derivative of naphthalene, featuring an amino group at the sixth position and an aldehyde group at the first position. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1-naphthaldehyde typically involves the nitration of 1-naphthaldehyde followed by reduction. The nitration process introduces a nitro group at the sixth position, which is subsequently reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the nitration and reduction steps. Continuous flow reactors and catalytic hydrogenation methods are often employed to enhance yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the aldehyde group is oxidized to a carboxylic acid.

    Reduction: The compound can be reduced to 6-amino-1-naphthylmethanol using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in electrophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: 6-Amino-1-naphthoic acid.

    Reduction: 6-Amino-1-naphthylmethanol.

    Substitution: Various acylated or sulfonated derivatives.

Scientific Research Applications

6-Amino-1-naphthaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.

    Biology: The compound is employed in the development of fluorescent probes for biological imaging.

    Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 6-Amino-1-naphthaldehyde largely depends on its functional groups. The aldehyde group can form Schiff bases with primary amines, which are crucial in various biochemical pathways. The amino group can engage in hydrogen bonding and nucleophilic reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

  • 2-Amino-1-naphthaldehyde
  • 4-Amino-1-naphthaldehyde
  • 6-Hydroxy-1-naphthaldehyde

Comparison: 6-Amino-1-naphthaldehyde is unique due to the specific positioning of the amino and aldehyde groups, which imparts distinct reactivity and properties. For instance, 2-Amino-1-naphthaldehyde has the amino group at the second position, leading to different steric and electronic effects. Similarly, 6-Hydroxy-1-naphthaldehyde features a hydroxyl group instead of an amino group, altering its hydrogen bonding capabilities and reactivity.

Properties

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

IUPAC Name

6-aminonaphthalene-1-carbaldehyde

InChI

InChI=1S/C11H9NO/c12-10-4-5-11-8(6-10)2-1-3-9(11)7-13/h1-7H,12H2

InChI Key

RAPUEBKCVWWFMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)N)C(=C1)C=O

Origin of Product

United States

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